Dibenzyl-diphenyl-phosphanium
CAS No.: 77382-18-4
Cat. No.: VC19340850
Molecular Formula: C26H24P+
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77382-18-4 |
|---|---|
| Molecular Formula | C26H24P+ |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | dibenzyl(diphenyl)phosphanium |
| Standard InChI | InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1 |
| Standard InChI Key | XCHLOAIAVUHZNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Composition
Dibenzyl-diphenyl-phosphanium exists as a cation (C₂₆H₂₄P⁺) paired with counterions such as chloride (Cl⁻), bromide (Br⁻), or hydroxide (OH⁻). The molecular weight varies depending on the anion:
The structure features a tetrahedral phosphorus center with two bulky benzyl and two phenyl substituents, contributing to steric hindrance and stability .
Physical Properties
Key physical characteristics include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | White to slightly yellow solid | |
| Melting Point | Not explicitly reported | – |
| Solubility | Limited in polar solvents (e.g., methanol) | |
| Stability | Moisture-sensitive |
Synthesis Methods
Primary Synthetic Routes
Dibenzyl-diphenyl-phosphanium is synthesized via alkylation or quaternization reactions:
Route 1: Benzyl Chloride and Diphenylphosphine
This method involves reacting diphenylphosphine with benzyl chloride in anhydrous solvents. The reaction proceeds under mild conditions, yielding the chloride salt .
Route 2: Grignard Reagent Approach
A multi-step process using diethyl phosphite and Grignard reagents (e.g., benzyl magnesium chloride) produces dibenzyl phosphine oxide, which is oxidized to the final phosphanium compound .
Optimized Conditions
| Parameter | Optimal Range | Yield | Source |
|---|---|---|---|
| Solvent | Anhydrous diethyl ether or THF | 72.63% | |
| Temperature | 40–60°C (reflux conditions) | – | |
| Catalyst | Aluminum chloride (for alternative methods) | – |
Applications in Organic Synthesis
Catalysis and Intermediate Stabilization
Dibenzyl-diphenyl-phosphanium acts as a catalyst in reactions requiring mild conditions:
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C-H Activation: Facilitates ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides .
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Epoxide Ring-Opening: Promotes the conversion of benzylglycidol to dihydroxyacetone phosphate (DHAP) .
Phosphonate Synthesis
The compound serves as a precursor in the synthesis of benzyl phosphonates, which are critical in Wadsworth-Emmons olefination reactions .
Pharmaceutical and Biological Applications
Antitrypanosomal Activity
Dibenzyl-diphenyl-phosphanium derivatives exhibit potent activity against Trypanosoma brucei:
The mechanism involves charge dispersion and lipophilic interactions, enabling mitochondrial accumulation and disrupting trypanosome viability .
Structure-Activity Relationships (SAR)
Key SAR insights:
-
Cationic Center: Phosphorus or nitrogen centers are essential for activity; charge delocalization enhances potency .
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Lipophilicity: Bulky alkyl/aryl groups improve membrane penetration .
Mechanistic Insights
Reactivity in Organic Reactions
The phosphonium cation participates in nucleophilic substitution and stabilization of intermediates:
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